![molecular formula C14H14F3N3OS B14666611 4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile CAS No. 41297-86-3](/img/structure/B14666611.png)
4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile is a complex organic compound with a unique structure that includes a trifluoromethyl group, a sulfanyl group, and a hydrazinylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile typically involves multiple steps. One common method includes the reaction of 4,4-Dimethyl-3-oxopentanenitrile with a hydrazine derivative that contains the trifluoromethyl and sulfanyl groups. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions
4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional ketone or carboxyl groups, while reduction might yield a more saturated compound.
科学的研究の応用
4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals or as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile involves its interaction with specific molecular targets. The trifluoromethyl and sulfanyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The hydrazinylidene moiety can also participate in hydrogen bonding or other interactions that affect the compound’s activity.
類似化合物との比較
Similar Compounds
4,4-Dimethyl-3-oxopentanenitrile: A simpler compound without the trifluoromethyl and sulfanyl groups.
Pivaloylacetonitrile: Another name for 4,4-Dimethyl-3-oxopentanenitrile.
Trimethylacetylacetonitrile: A compound with a similar structure but different functional groups.
Uniqueness
4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile is unique due to the presence of the trifluoromethyl and sulfanyl groups, which can significantly alter its chemical properties and biological activity compared to similar compounds.
特性
CAS番号 |
41297-86-3 |
|---|---|
分子式 |
C14H14F3N3OS |
分子量 |
329.34 g/mol |
IUPAC名 |
3,3-dimethyl-2-oxo-N-[4-(trifluoromethylsulfanyl)anilino]butanimidoyl cyanide |
InChI |
InChI=1S/C14H14F3N3OS/c1-13(2,3)12(21)11(8-18)20-19-9-4-6-10(7-5-9)22-14(15,16)17/h4-7,19H,1-3H3 |
InChIキー |
WIRDIPDNMPSFDM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)C(=NNC1=CC=C(C=C1)SC(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



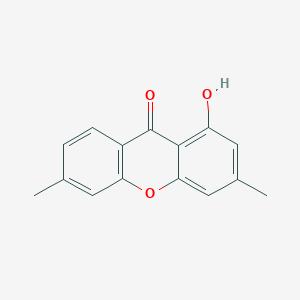

![Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)-](/img/structure/B14666556.png)
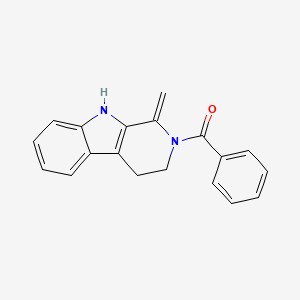
![Butyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14666584.png)

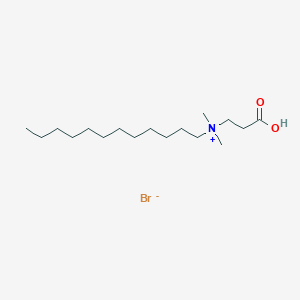
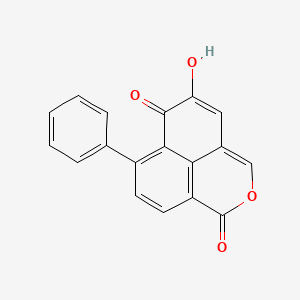


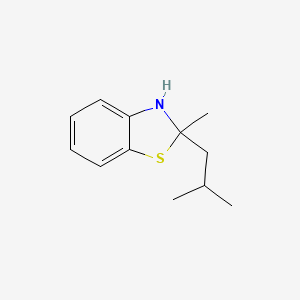

![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)
